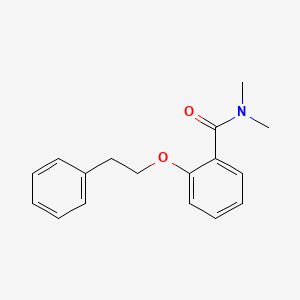![molecular formula C14H15ClN2O3 B5182477 6-chloro-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5182477.png)
6-chloro-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that belongs to the benzoxazine family. It is a synthetic compound that has been extensively studied for its potential use in scientific research. The compound has been found to have various biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
作用机制
The mechanism of action of 6-chloro-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one involves the inhibition of various enzymes and signaling pathways. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are involved in inflammation. The compound has also been found to inhibit the activity of histone deacetylase (HDAC), which is an enzyme involved in the regulation of gene expression. Inhibition of HDAC has been found to have anti-cancer properties.
Biochemical and Physiological Effects:
6-chloro-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one has been found to have various biochemical and physiological effects. The compound has been found to have anti-cancer properties, anti-inflammatory properties, and neuroprotective properties. The compound has been shown to inhibit the growth of cancer cells and induce cell death in cancer cells. It has also been found to reduce inflammation and protect neurons from damage.
实验室实验的优点和局限性
One of the advantages of using 6-chloro-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one in lab experiments is its high purity. The synthesis method has been optimized to yield high purity of the compound, which is important for accurate and reproducible results. Another advantage is the compound's ability to selectively inhibit specific enzymes and signaling pathways, which allows for targeted studies. One limitation of using the compound in lab experiments is its potential toxicity. The compound has been found to have cytotoxic effects at high concentrations, which may limit its use in certain studies.
未来方向
For research on 6-chloro-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one include further investigation of its anti-cancer properties and its potential use in combination with other anti-cancer drugs. The compound's anti-inflammatory properties also warrant further investigation, particularly in relation to its potential use in the treatment of inflammatory disorders. The compound's neuroprotective properties also suggest potential use in the treatment of neurological disorders. Further research is needed to fully understand the compound's mechanism of action and its potential therapeutic applications.
合成方法
The synthesis of 6-chloro-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one involves the reaction of 2-(1-pyrrolidinyl)acetic acid with 2-chlorobenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with 2-amino-3-hydroxypyridine to form the final compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
科学研究应用
6-chloro-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one has been extensively studied for its potential use in scientific research. The compound has been found to have various biochemical and physiological effects, and its mechanism of action has been investigated in detail. The compound has been used in studies related to cancer, inflammation, and neurological disorders. It has been found to have anti-cancer properties, anti-inflammatory properties, and neuroprotective properties.
属性
IUPAC Name |
6-chloro-4-(2-oxo-2-pyrrolidin-1-ylethyl)-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c15-10-3-4-12-11(7-10)17(14(19)9-20-12)8-13(18)16-5-1-2-6-16/h3-4,7H,1-2,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJANCJEUIQXHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C(=O)COC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-methoxyethyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]piperazine trifluoroacetate](/img/structure/B5182411.png)

![ethyl 5-[(2-bromobenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B5182423.png)


![4-isobutyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5182438.png)


![6-ethyl-1-phenyl-5-(2-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5182453.png)
![ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B5182456.png)
![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}methanamine](/img/structure/B5182469.png)
![2-(4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B5182482.png)
![1-(diphenylmethyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5182483.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-propyl-4-piperidinecarboxamide](/img/structure/B5182484.png)